molecular formula C9H7BrF2O3 B6304877 Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate CAS No. 2091796-40-4

Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate

Cat. No.: B6304877
CAS No.: 2091796-40-4
M. Wt: 281.05 g/mol
InChI Key: INSGYEXZOJENAH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate is not extensively documented, suggesting that it might be a relatively new compound. The molecule contains a combination of functional groups including a methoxy (-OCH3), a bromine (Br), and two fluorine (F) atoms.


Molecular Structure Analysis

The molecular formula of this compound is C9H7BrF2O3 . It has an average mass of 281.051 Da and a monoisotopic mass of 279.954651 Da .

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2,3-difluoro-4-methoxybenzoate is not well-documented, indicating that it may be a subject of ongoing research or that it has not been extensively studied yet.

Safety and Hazards

Safety precautions suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended . All sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of spill/leak .

Properties

IUPAC Name

methyl 5-bromo-2,3-difluoro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O3/c1-14-8-5(10)3-4(9(13)15-2)6(11)7(8)12/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSGYEXZOJENAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)F)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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